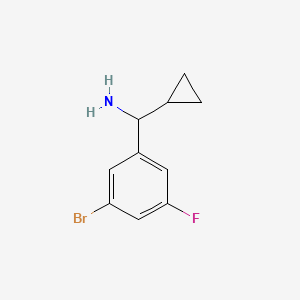

(3-Bromo-5-fluorophenyl)(cyclopropyl)methanamine

描述

(3-Bromo-5-fluorophenyl)(cyclopropyl)methanamine (CAS: 1498996-76-1) is a halogenated arylcyclopropylmethanamine derivative with a molecular weight of 244.1 g/mol . Structurally, it features a cyclopropyl group attached to a methanamine backbone, which is further substituted with a 3-bromo-5-fluorophenyl moiety.

Key properties include:

属性

IUPAC Name |

(3-bromo-5-fluorophenyl)-cyclopropylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6,10H,1-2,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUPEBRIODBODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=CC(=C2)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Substitution and Halogenation

The preparation often starts with a halogenated aromatic precursor where bromine and fluorine atoms are introduced regioselectively on the phenyl ring. Bromination and fluorination can be achieved via electrophilic aromatic substitution using bromine (Br2) and fluorinating agents, respectively. Bromination is typically carried out under controlled temperature conditions to ensure regioselectivity and to avoid polybromination.

- Typical bromination conditions: Use of molecular bromine in solvents like chloroform or carbon tetrachloride at low temperatures (0 °C to room temperature) to afford monobrominated products with high regioselectivity.

Formation of the Cyclopropyl Group

The cyclopropyl moiety is introduced via cyclopropanation reactions, commonly through [2+1] cycloaddition of alkenes with carbenes or carbene precursors. This step can be performed on an appropriate intermediate bearing the phenyl ring.

- Cyclopropanation reagents: Diazomethane or Simmons–Smith reagents are typical carbene sources used to form cyclopropyl rings under mild conditions.

Reductive Amination to Form Methanamine

The final step involves the amination of the cyclopropyl-substituted intermediate to form the methanamine. Reductive amination is a preferred method, where an aldehyde or ketone intermediate is reacted with ammonia or an amine source in the presence of a reducing agent.

- Common reducing agents: Sodium triacetoxyborohydride (NaBH(OAc)3) in dichloroethane (DCE) has been effective for similar cyclopropyl methanamine derivatives.

- Reaction monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is used to monitor the reaction progress and confirm completion.

Alternative Synthetic Steps from Patent Literature

According to patent EP 3 133 071 A1, preparation methods for related bromo-substituted phenyl compounds include:

- Nucleophilic substitution reactions using N,N-dimethylformamide (DMF) as solvent for halogenated precursors.

- Reduction reactions involving boron trifluoride etherate and triethylsilane to convert intermediates to the desired amine compounds.

- Deprotection steps using methanol or mixed solvents (methanol, tetrahydrofuran (THF), and water) under basic conditions to remove protecting groups.

These methods emphasize careful control of solvent ratios, reagent molarities, and reaction times to optimize yield and purity.

Summary Table of Preparation Steps

Research Findings and Optimization

- Solvent Effects: Mixed solvents such as methanol, THF, and water in specific volume ratios (e.g., 4:1:0.5) improve deprotection efficiency and reaction rates.

- Molar Ratios: Optimal molar ratios of reagents (e.g., methanesulfonic acid to substrate 1.2:1 to 3:1) enhance reaction completion and yield.

- Catalysts: Palladium catalysts are essential for coupling reactions, especially in forming carbon-carbon bonds between the phenyl ring and cyclopropyl group.

- Purification: Final products are purified by recrystallization or silica gel chromatography to achieve high purity suitable for research applications.

化学反应分析

Types of Reactions

(3-Bromo-5-fluorophenyl)(cyclopropyl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Boron Reagents: Employed in Suzuki-Miyaura coupling.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

科学研究应用

(3-Bromo-5-fluorophenyl)(cyclopropyl)methanamine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

作用机制

The mechanism of action of (3-Bromo-5-fluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The cyclopropyl group may contribute to the compound’s stability and bioavailability .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, stereochemistry, or functional groups. These differences influence physicochemical properties, reactivity, and biological activity.

Structural Analogs with Halogen and Cyclopropyl Modifications

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Key Differences vs. Target Compound |

|---|---|---|---|---|---|

| (3-Bromo-5-fluorophenyl)methanamine | 1094555-68-6 | C₇H₇BrFN | Lacks cyclopropyl group | 204.04 | Reduced lipophilicity; simpler backbone |

| (1-(3-Chlorophenyl)cyclopropyl)methanamine | 115816-31-4 | C₁₀H₁₂ClN | 3-Cl instead of 3-Br/5-F | 181.66 | Lower halogen atomic weight; altered electronic effects |

| (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine (R-enantiomer) | 1213896-54-8 | C₁₀H₁₁BrFN | 5-Br/2-F substitution (vs. 3-Br/5-F) | 244.1 | Substituent position affects steric interactions |

| N-[(3-Bromo-5-methylphenyl)methyl]ethanamine | 1565333-41-6 | C₁₀H₁₄BrN | Ethylamine chain; 5-Me instead of 5-F | 228.13 | Altered amine chain; methyl vs. fluorine |

生物活性

(3-Bromo-5-fluorophenyl)(cyclopropyl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features, which include a brominated and fluorinated phenyl group and a cyclopropyl moiety. These characteristics suggest potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHBrF

- CAS Number : 1270569-77-1

- Molecular Weight : 227.09 g/mol

The presence of bromine and fluorine atoms enhances the lipophilicity and electron-withdrawing properties of the compound, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been suggested:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signal transduction processes.

- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties, suggesting potential applications in treating infections.

Antimicrobial Activity

Research has shown that compounds with similar structural motifs possess notable antimicrobial activity. For instance, a study evaluated the antimicrobial efficacy of various brominated and fluorinated compounds against gram-positive and gram-negative bacteria. The results indicated that these compounds exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against different bacterial strains .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 | |

| Pseudomonas aeruginosa | 11.29 |

Case Studies

-

Case Study on Anticancer Properties :

A recent investigation into the anticancer potential of related compounds demonstrated that halogenated phenyl derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may exhibit similar effects, warranting further exploration in cancer research. -

Neuropharmacological Effects :

Another study explored the neuropharmacological effects of cyclopropyl-containing amines, indicating their potential as modulators of neurotransmitter systems. This raises the possibility that this compound could influence mood disorders or neurodegenerative diseases.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (3-bromo-5-fluorophenyl)(cyclopropyl)methanamine, and how can reaction conditions be optimized?

- Methodology : A common approach involves cyclopropane ring formation via [2+1] cycloaddition of alkenes with carbenes, followed by amination of the aryl bromide precursor. For example, reductive amination using NaBH(OAc)₃ in dichloroethane (DCE) has been effective for similar cyclopropyl methanamine derivatives . Optimization should focus on controlling steric hindrance from the cyclopropyl group and ensuring regioselectivity during bromine/fluorine substitution. Reaction monitoring via TLC or LC-MS is critical to identify intermediates.

Q. How can structural characterization of this compound be performed to confirm its purity and stereochemistry?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight, coupled with ¹H/¹³C NMR to resolve aromatic protons (split patterns due to bromine/fluorine coupling) and cyclopropyl CH₂ groups (δ ~0.5–1.5 ppm). X-ray crystallography (using SHELX programs ) is recommended for absolute stereochemical confirmation. Purity can be assessed via HPLC with UV detection (λ = 254 nm for aromatic systems).

Q. What safety precautions are essential when handling this compound?

- Methodology : Although specific GHS data are unavailable for this compound, structurally similar amines require:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr during reactions) .

- Storage : In airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the electron-withdrawing effect of bromine and fluorine substituents influence the reactivity of the aromatic ring in cross-coupling reactions?

- Analysis : Bromine acts as a directing group for electrophilic substitution but can undergo Suzuki-Miyaura coupling with boronic acids. Fluorine’s strong -I effect deactivates the ring, requiring Pd-based catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) for efficient coupling. Competitive C-F bond activation is negligible under these conditions . Kinetic studies (e.g., time-resolved NMR) can quantify reaction rates.

Q. What computational methods are suitable for predicting the biological activity of this compound, given its cyclopropane and aryl amine moieties?

- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against serotonin receptors (e.g., 5-HT₂C) is advised, as cyclopropyl methanamines show affinity for neurotransmitter targets . Validate predictions with in vitro assays (e.g., radioligand binding).

Q. How can conflicting NMR data from cyclopropane ring protons be resolved in structural studies?

- Troubleshooting : Cyclopropyl CH₂ groups exhibit complex splitting due to geminal and vicinal coupling. Use 2D NMR (COSY, HSQC) to distinguish coupling partners. For dynamic systems (e.g., ring puckering), variable-temperature NMR can freeze conformers, simplifying spectra . Compare with crystallographic data to resolve ambiguities .

Q. What strategies mitigate side reactions during amide formation involving the primary amine group?

- Optimization : Protect the amine with Boc or Fmoc groups before coupling. Use mild acylating agents (e.g., DCC/HOBt) in anhydrous DMF to minimize hydrolysis. Monitor reaction progress via IR spectroscopy (disappearance of NH stretch at ~3300 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。